1-[3-[(2S,6S)-6-butyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-4,6-dimethylpyrimidin-2-one
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Overview
Description
1-[3-[(2S,6S)-6-butyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-4,6-dimethylpyrimidin-2-one is a complex organic compound with a unique structure that combines elements of pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[(2S,6S)-6-butyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-4,6-dimethylpyrimidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include butyl lithium, prop-2-enyl bromide, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-[(2S,6S)-6-butyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-4,6-dimethylpyrimidin-2-one undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-[(2S,6S)-6-butyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-4,6-dimethylpyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-[(2S,6S)-6-butyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-4,6-dimethylpyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-[(2S,6S)-6-butyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-4,6-dimethylpyrimidin-2-one
- 1-[3-[(2S,6S)-6-butyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-4,6-dimethylpyrimidin-2-thione
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[3-[(2S,6S)-6-butyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-4,6-dimethylpyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-5-7-10-19-12-8-11-18(9-6-2)24(19)20(25)13-14-23-17(4)15-16(3)22-21(23)26/h6,8,12,15,18-19H,2,5,7,9-11,13-14H2,1,3-4H3/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTQUCVQFRVBJQ-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C=CCC(N1C(=O)CCN2C(=CC(=NC2=O)C)C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1C=CC[C@@H](N1C(=O)CCN2C(=CC(=NC2=O)C)C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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